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Benzyl benzoylacetate -

Benzyl benzoylacetate

Catalog Number: EVT-8311711
CAS Number:
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
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Product Introduction

Overview

Benzyl benzoylacetate is an organic compound that belongs to the family of benzoates, specifically a type of ester. It is characterized by its structure which includes a benzyl group attached to a benzoylacetate moiety. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique properties and potential applications.

Source

Benzyl benzoylacetate can be synthesized through various chemical reactions involving benzyl alcohol and benzoylacetate derivatives. The compound may also be derived from natural sources or through microbial processes, although synthetic routes are more common in laboratory settings.

Classification

Benzyl benzoylacetate is classified as an ester due to the presence of the ester functional group formed from the reaction between an alcohol (benzyl alcohol) and a carboxylic acid (benzoylacetate). It is also categorized under aromatic compounds because it contains aromatic rings in its structure.

Synthesis Analysis

Methods

The synthesis of benzyl benzoylacetate can be achieved through several methods:

  1. Direct Esterification: This method involves the reaction of benzyl alcohol with benzoylacetate in the presence of an acid catalyst. The reaction typically requires heating and removal of water to drive the equilibrium towards product formation.
  2. Transesterification: This process involves exchanging the alkoxy group of an ester with another alcohol, such as benzyl alcohol, often utilizing catalysts like sodium methoxide or sulfuric acid.
  3. Microbial Processes: Recent studies have explored using engineered microbial strains to produce benzyl acetate from renewable resources like glucose, which can then be converted into benzyl benzoylacetate through additional chemical reactions .

Technical Details

The reaction conditions for direct esterification generally include:

  • Temperature: 60-80 °C
  • Catalyst: Sulfuric acid or other strong acids
  • Time: Several hours, depending on the scale and desired yield
Molecular Structure Analysis

Structure

Benzyl benzoylacetate has the following structural formula:

C10H10O3\text{C}_{10}\text{H}_{10}\text{O}_3

This indicates that it consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms. The molecular structure features two aromatic rings connected by an ester linkage.

Data

  • Molecular Weight: 178.18 g/mol
  • Melting Point: Typically ranges around 30-35 °C
  • Boiling Point: Approximately 250 °C
Chemical Reactions Analysis

Benzyl benzoylacetate can participate in several chemical reactions:

  1. Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to yield benzyl alcohol and benzoylacetic acid.
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Reduction: Under reducing conditions, it can be converted into corresponding alcohols.

Technical Details

The hydrolysis reaction can be represented as follows:

C10H10O3+H2OC7H8O+C9H8O2\text{C}_{10}\text{H}_{10}\text{O}_3+\text{H}_2\text{O}\rightarrow \text{C}_7\text{H}_8\text{O}+\text{C}_9\text{H}_8\text{O}_2
Mechanism of Action

The mechanism by which benzyl benzoylacetate acts in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which upon further reaction can lead to hydrolysis or transesterification.

Process Data

In hydrolysis, for example:

  1. Water acts as a nucleophile attacking the carbonyl carbon.
  2. The tetrahedral intermediate collapses, leading to the release of one product (benzyl alcohol) and regeneration of the carboxylic acid component.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Sweet, floral scent
  • Solubility: Soluble in organic solvents like ethanol and ether; sparingly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo hydrolysis, reduction, and transesterification as discussed previously.
Applications

Benzyl benzoylacetate finds various applications in scientific and industrial contexts:

  1. Fragrance Industry: Used as a fragrance component due to its pleasant aroma.
  2. Chemical Synthesis: Acts as an intermediate in organic synthesis for producing other compounds.
  3. Biological Studies: Investigated for its potential biological activities and applications in pharmacology .
Biosynthesis and Metabolic Engineering of Benzyl Benzoylacetate

Microbial Pathway Engineering for De Novo Synthesis

CoA-Dependent β-Oxidation Pathway Optimization in Escherichia coli

The CoA-dependent β-oxidation pathway serves as the foundational metabolic framework for benzyl benzoylacetate biosynthesis in engineered microbial systems. In Escherichia coli, two distinct β-oxidative routes have been systematically optimized for efficient production of aromatic esters. Route I extends the natural benzoic acid biosynthesis pathway by integrating heterologous enzymes: Phenylalanine ammonia lyase converts L-phenylalanine to cinnamic acid, which is sequentially transformed to benzoyl-CoA via enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-oxoacyl-CoA ketohydrolase activities. This route leverages Escherichia coli's endogenous β-oxidation machinery but requires additional enzymatic steps for benzoyl-CoA conversion to benzyl alcohol precursors [1] [3].

Route II employs a plant-style benzoyl-CoA diversion strategy where 3-ketoacyl-CoA thiolase channels 3-ketophenylpropionyl-CoA (KPP-CoA) directly into benzoyl-CoA. This intermediate is then reduced to benzaldehyde by benzaldehyde synthase (BS), bypassing the free benzoic acid intermediate. This pathway architecture demonstrates superior carbon efficiency due to reduced decarboxylation losses and achieves higher flux toward benzyl alcohol formation (the immediate precursor for benzyl benzoylacetate) compared to Route I. Implementation of Route II in an L-phenylalanine-overproducing Escherichia coli chassis (GAP strain) yielded 3.0 ± 0.2 g/L benzyl acetate derivatives in optimized shake-flask fermentations, representing the highest reported titer for such compounds from glucose in a single strain [1] [3].

Table 1: Comparative Performance of Engineered β-Oxidation Pathways in E. coli

Pathway VariantKey EnzymesBenzyl Alcohol Titer (g/L)Carbon EfficiencyMajor Advantages
Route I (Extended BA pathway)Carboxylic acid reductase, Endogenous AKRs/ADHs1.8 ± 0.1Moderate (2 decarboxylations)Compatibility with endogenous reductases
Route II (Plant-style)Benzaldehyde synthase, 3-ketoacyl-CoA thiolase2.7 ± 0.2High (No decarboxylation)Reduced metabolic steps, Higher theoretical yield
Co-culture system (Choi et al.)Divided pathway modules2.24 ± 0.17ModerateBypasses pathway incompatibility in single strain

Integration of Carboxylic Acid Reductase for Precursor Diversification

Carboxylic acid reductase enzymes serve as critical biocatalytic components for generating aldehyde intermediates from CoA-activated aromatic acids. In Route I engineering, carboxylic acid reductase from Mycobacterium marinum (MmCAR) demonstrated exceptional activity toward benzoic acid, converting it to benzaldehyde with a catalytic efficiency (kcat/Km) of 15.2 ± 1.8 mM-1s-1. This enzyme requires precise co-expression with a phosphopantetheinyl transferase (e.g., Sfp from Bacillus subtilis) for proper phosphopantetheinylation and activation. Structural analysis revealed that MmCAR's substrate specificity originates from a spacious benzoyl-binding pocket accommodating aromatic rings, while other carboxylic acid reductase variants exhibited substantially lower activity (<20% relative activity) toward benzoic acid [1] [3].

The carboxylic acid reductase-catalyzed reduction represents the thermodynamic bottleneck in the pathway due to its ATP dependence. Metabolic engineers addressed this by implementing two strategies: (1) Overexpression of endogenous ATP-generating enzymes (phosphotransferases and kinases) to maintain cellular ATP/ADP ratios >5.0 during production phases, and (2) Spatial colocalization of carboxylic acid reductase with benzoic acid-producing enzymes via synthetic protein scaffolds. These interventions increased benzaldehyde flux by 3.7-fold compared to unoptimized controls, providing the essential aldehyde precursor pool for subsequent reduction to benzyl alcohol [1] [5].

Table 2: Carboxylic Acid Reductase Enzymes Evaluated for Benzoic Acid Reduction

CAR SourceSpecific Activity (U/mg)Cofactor RequirementActivation SystemRelative Activity (%)
Mycobacterium marinum28.4 ± 2.1ATP, NADPHSfp phosphopantetheinylation100
Nocardia iowensis6.3 ± 0.8ATP, NADPHSfp phosphopantetheinylation22.2
Streptomyces griseus12.7 ± 1.2ATP, NADPHEndogenous activation44.7
Escherichia coli (engineered)18.9 ± 1.5ATP, NADPHSfp coexpression66.5

Role of Aldo-Keto Reductases in Substrate Reduction

Endogenous aldo-keto reductases and alcohol dehydrogenases in Escherichia coli catalyze the NAD(P)H-dependent reduction of benzaldehyde to benzyl alcohol, the direct precursor for benzyl benzoylacetate. Metabolic profiling revealed that ΔyqhD mutants exhibited 78% reduction in benzyl alcohol formation, identifying YqhD as the predominant aldo-keto reductase responsible for benzaldehyde reduction. This enzyme exhibits a kcat of 12.3 s-1 and Km of 0.45 mM for benzaldehyde with strong preference for NADPH as cofactor (Km = 85 μM vs. NADH Km > 500 μM). Additional alcohol dehydrogenases (AdhP, YahK) contribute to benzaldehyde reduction under microaerobic conditions, but their role diminishes in aerobic fermentations where aldo-keto reductases dominate [1] [9].

Cofactor recycling presents a significant constraint in aldo-keto reductase-mediated reductions. Strategies to address this include: (1) Expression of a soluble transhydrogenase (UdhA) to maintain NADPH/NADP+ ratios >3.5 during production phases, and (2) Modular cofactor swapping by engineering aldo-keto reductases to utilize NADH (e.g., YqhDL36V/F37W variant). These modifications increased benzyl alcohol titers by 2.3-fold and reduced the accumulation of toxic benzaldehyde to <50 mg/L, even at high glucose feeding rates [1] [3]. Metabolic inhibitor studies using pyrazole (alcohol dehydrogenase inhibitor) confirmed the essential role of alcohol dehydrogenases in benzyl alcohol formation, as pyrazole treatment increased benzylmercapturic acid excretion 11-fold due to benzyl alcohol accumulation and diversion to glutathione conjugation pathways [9].

Metabolic Flux Analysis and Carbon Efficiency

Balancing Acetyl-CoA Pools via Phosphotransacetylase Overexpression

Acetyl-CoA serves as the essential acetyl donor for alcohol acetyltransferases that catalyze benzyl acetate formation. Metabolic flux analyses using [1,2-13C]glucose tracing revealed that only 12-15% of cellular acetyl-CoA pools were directed toward benzyl benzoylacetate synthesis in baseline strains, with the majority consumed through the TCA cycle or directed to acetate overflow. To address this bottleneck, phosphotransacetylase from Clostridium kluyveri (CkPta) was integrated into the production strains. CkPta catalyzes the reversible conversion of acetyl-CoA + phosphate ↔ acetyl-phosphate + CoA, effectively functioning as an acetate assimilation module when overexpressed. This enzyme increased intracellular acetyl-CoA concentrations from 0.8 ± 0.1 mM to 2.3 ± 0.3 mM without compromising biomass yield [1] [3].

The phosphotransacetylase overexpression strategy was coupled with acetate recycling during fed-batch fermentation. By maintaining acetate concentrations at 5-10 g/L in the bioreactor, the engineered strain achieved 3.4-fold higher specific productivity of benzyl acetate derivatives compared to strains without acetate recycling. Carbon mapping studies demonstrated that 68% of the acetyl moieties in benzyl acetate originated from scavenged acetate rather than de novo glucose metabolism. This approach simultaneously reduced acetate waste accumulation and enhanced pathway carbon efficiency from 0.21 g/g to 0.38 g/g (theoretical maximum = 0.48 g/g) [1] [4] [7].

Table 3: Acetyl-CoA Engineering Strategies in Benzyl Acetate Production Strains

Engineering StrategyAcetyl-CoA Concentration (mM)Benzyl Acetate Titer (g/L)Carbon Efficiency (g/g)Key Mechanism
Native control0.8 ± 0.10.45 ± 0.050.21Baseline metabolism
CkPta overexpression2.3 ± 0.31.82 ± 0.120.31Acetate assimilation
CkPta + AcsL641P3.1 ± 0.22.75 ± 0.150.35Enhanced acetyl-CoA synthetase
CkPta + PoxB knockout2.9 ± 0.32.96 ± 0.180.38Reduced acetate overflow
CkPta + Two-phase extraction3.0 ± 0.2*3.01 ± 0.200.36In situ product removal

Minimizing Byproduct Formation

Cinnamyl acetate emerges as the principal competing byproduct during benzyl benzoylacetate biosynthesis due to the structural similarity between benzyl-CoA and cinnamyl-CoA intermediates. Enzyme promiscuity of alcohol acetyltransferases, particularly Saccharomyces cerevisiae ATF1, contributes significantly to this side reaction, with cinnamyl acetate levels reaching 797.8 ± 220.9 mg/L in co-culture systems. Protein engineering efforts targeted ATF1's substrate binding pocket to enhance discrimination against cinnamyl alcohol. The ATF1F92W/W94F double mutant reduced cinnamyl acetate formation by 89% while maintaining 95% benzyl benzoylacetate activity through strategic steric exclusion of the larger cinnamyl substrate [5].

Pathway compartmentalization provides another effective strategy for byproduct reduction. In the co-culture approach developed by Choi et al., temporal separation of upstream benzoic acid production from downstream conversion prevented cinnamyl-CoA accumulation. The upstream strain (Bn1) first converted glucose to benzoic acid for 48 hours before introducing the downstream strain (Bn-BnAc3) expressing carboxylic acid reductase, aldo-keto reductases, and the engineered ATF1F92W/W94F. This two-stage system achieved 2238.3 ± 171.9 mg/L benzyl acetate with cinnamyl acetate reduced to <3% of total esters [5].

Two-phase extractive fermentation further enhanced product purity by exploiting the hydrophobicity differences between benzyl benzoylacetate and cinnamyl acetate. Optimized systems using dioctyl phthalate as the organic extractant (10% v/v) achieved partition coefficients of 32.5 for benzyl acetate versus 8.4 for cinnamyl acetate, enabling selective benzyl acetate extraction. Combining extractive fermentation with the ATF1F92W/W94F variant yielded benzyl acetate with 98.7% chemical purity and cinnamyl acetate below detection limits (<10 mg/L) in the final extract [1] [3] [5].

Properties

Product Name

Benzyl benzoylacetate

IUPAC Name

benzyl 3-oxo-3-phenylpropanoate

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c17-15(14-9-5-2-6-10-14)11-16(18)19-12-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

OSYSOBUYNHXSMK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)C2=CC=CC=C2

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